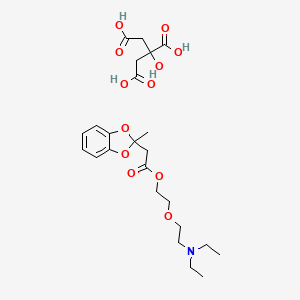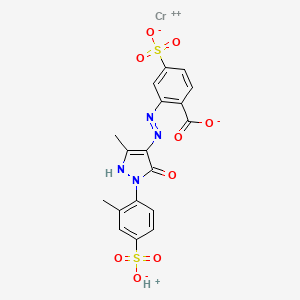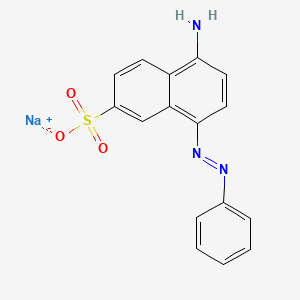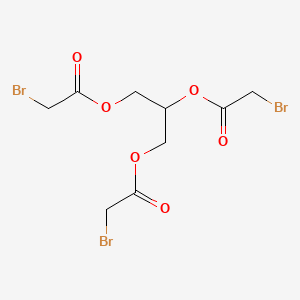
1,2,3-Propanetriyl tris(bromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetriyl tris(bromoacetate) is a chemical compound with the molecular formula C9H11Br3O6. It is also known by its systematic name, 1,1’,1’'-(1,2,3-Propanetriyl) tris(2-bromoacetate). This compound is characterized by the presence of three bromoacetate groups attached to a propane-1,2,3-triyl backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriyl tris(bromoacetate) can be synthesized through the esterification of glycerol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Propanetriyl tris(bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetriyl tris(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and bromoacetic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted esters.
Hydrolysis: The major products are glycerol and bromoacetic acid.
Reduction: The major products are the corresponding alcohols.
Scientific Research Applications
1,2,3-Propanetriyl tris(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and other derivatives.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriyl tris(bromoacetate) involves the reactivity of the bromoacetate groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also act as an alkylating agent, modifying biomolecules by forming covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
1,2,3-Propanetriyl tris(bromoacetate) can be compared with other similar compounds, such as:
1,2,3-Propanetriyl tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate groups. It has different reactivity and applications.
1,2,3-Propanetriyl tris(acetate): Lacks the halogen atoms, resulting in different chemical properties and reactivity.
1,2,3-Propanetriyl tris(benzoylacetate): Contains benzoyl groups, leading to different applications and reactivity.
The uniqueness of 1,2,3-Propanetriyl tris(bromoacetate) lies in its bromoacetate groups, which confer specific reactivity and applications in organic synthesis and other fields.
Properties
CAS No. |
64503-08-8 |
|---|---|
Molecular Formula |
C9H11Br3O6 |
Molecular Weight |
454.89 g/mol |
IUPAC Name |
2,3-bis[(2-bromoacetyl)oxy]propyl 2-bromoacetate |
InChI |
InChI=1S/C9H11Br3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI Key |
CJUOWAWICLNGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

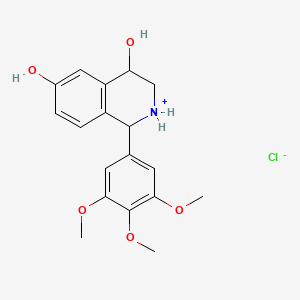
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
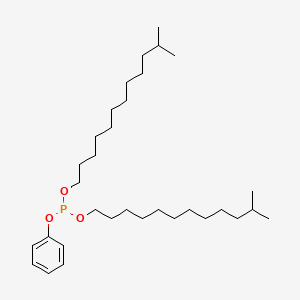
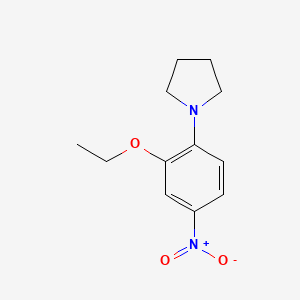
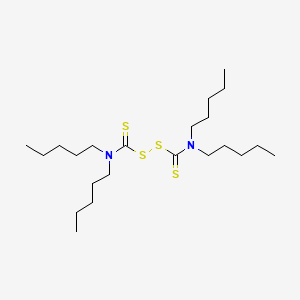
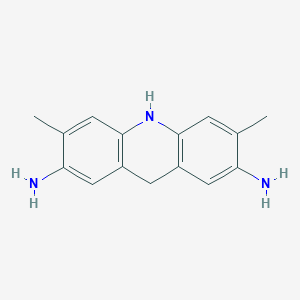
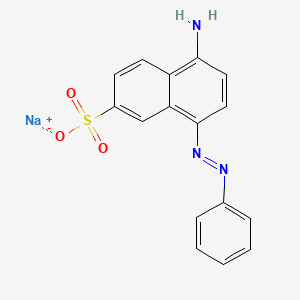
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
